molecular formula C22H18FNO3 B11542130 methyl 4-{[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}benzoate

methyl 4-{[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}benzoate

Cat. No.: B11542130
M. Wt: 363.4 g/mol
InChI Key: VCONLCDFCUHLNR-UHFFFAOYSA-N
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Description

Methyl 4-[(E)-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)amino]benzoate is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxyphenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)amino]benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of 4-fluorophenylmethanol, which is then converted to 4-fluorophenylmethoxybenzene through a methylation reaction.

    Condensation Reaction: The 4-fluorophenylmethoxybenzene is then subjected to a condensation reaction with 4-formylbenzoic acid to form the desired product.

    Esterification: The final step involves the esterification of the product to form methyl 4-[(E)-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)amino]benzoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-[(E)-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: A simpler ester with a fluorophenyl group.

    Ethyl 4-aminobenzoate: An ester with an amino group, used as a local anesthetic.

    Methyl 4-formylbenzoate: An ester with a formyl group, used in organic synthesis.

Uniqueness

Methyl 4-[(E)-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)amino]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18FNO3

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 4-[[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]benzoate

InChI

InChI=1S/C22H18FNO3/c1-26-22(25)18-6-10-20(11-7-18)24-14-16-4-12-21(13-5-16)27-15-17-2-8-19(23)9-3-17/h2-14H,15H2,1H3

InChI Key

VCONLCDFCUHLNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F

Origin of Product

United States

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